(2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
(2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might start with the condensation of a 4-methylphenyl derivative with a phenylamine, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while reduction might yield a fully saturated benzothiazepine.
Scientific Research Applications
(2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-(4-Methylphenyl)(phenyl)acetate
- Methyl (2S)-(4-methylphenyl)[(2S)-2-piperidinyl]acetate
Uniqueness
(2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
405165-60-8 |
---|---|
Molecular Formula |
C22H19NS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(2S)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NS/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)24-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3/t22-/m0/s1 |
InChI Key |
QIIKCFPSNCDERB-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S[C@@H](C2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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